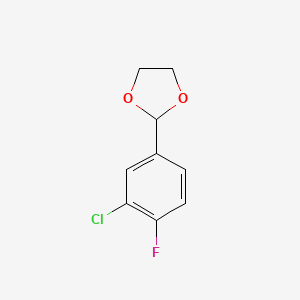

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H8ClFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

InChI Key |

UIZYEWXVXSXGKI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3 Chloro 4 Fluorophenyl 1,3 Dioxolane

Historical and Contemporary Approaches to 1,3-Dioxolane (B20135) Formation

The 1,3-dioxolane moiety is a cyclic acetal (B89532), a fundamental functional group in organic synthesis, often utilized as a protecting group for carbonyl compounds. Its synthesis from an aldehyde and a 1,2-diol is a cornerstone reaction, with methodologies that have evolved from classical acid catalysis to more sophisticated and efficient catalytic systems.

Classical Ketalization and Acetalization Reaction Mechanisms

The traditional and most fundamental method for forming a 1,3-dioxolane is the acid-catalyzed reaction between an aldehyde (or ketone) and a diol, such as ethylene (B1197577) glycol. libretexts.org This reversible reaction, known as acetalization, proceeds through a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A molecule of the diol (ethylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a protonated hemiacetal. youtube.comlibretexts.org

Deprotonation: A base (which can be another molecule of the alcohol or the solvent) removes a proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. masterorganicchemistry.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The departure of a water molecule is facilitated by the intramolecular donation of a lone pair from the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxonium ion. youtube.com

Final Nucleophilic Attack and Deprotonation: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion, forming a cyclic protonated acetal. Subsequent deprotonation yields the final 1,3-dioxolane product and regenerates the acid catalyst. libretexts.org

To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus or by adding a dehydrating agent. libretexts.org

Advanced Catalytic Methods for Dioxolane Synthesis

While classical acid catalysis is effective, modern synthetic chemistry has pursued the development of more efficient, milder, and reusable catalysts to overcome some of its limitations, such as harsh conditions and catalyst separation issues.

Advanced catalytic systems offer several advantages, including improved yields, shorter reaction times, and greater compatibility with sensitive functional groups. nih.govresearchgate.net Some notable examples include:

Solid Acid Catalysts: Materials like Montmorillonite K10 clay and sulfonic acid-functionalized cation exchangers have been employed as heterogeneous catalysts. nih.govresearchgate.net These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.

Lewis Acids: Various Lewis acids, such as zirconium tetrachloride (ZrCl4), have been shown to be highly efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.org

Transition Metal Catalysts: Ruthenium and Palladium-based molecular catalysts have been developed for the formation of cyclic acetals. organic-chemistry.orgrwth-aachen.de These systems can operate under very mild conditions and with low catalyst loadings.

Organocatalysts: The use of small organic molecules as catalysts, such as photoacid catalysts activated by visible light, represents a metal-free approach to acetalization, proceeding under near-neutral conditions. organic-chemistry.org

Novel Media and Conditions: The use of ionic liquids as both solvent and catalyst has been explored. Additionally, ultrasound-assisted synthesis using catalysts like graphene oxide has been shown to accelerate the reaction, leading to high yields in short timeframes. researchgate.net

| Catalyst | Substrate Example | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Montmorillonite K10 | Salicylaldehyde & Diols | Toluene (B28343), reflux, Dean-Stark | Reusable, good yields, short reaction times | nih.gov |

| Ruthenium(II) Complex | Diols & Formic Acid | 90°C, 100 bar H₂ | High stereoselectivity, uses C1 source | rwth-aachen.de |

| Palladium(II) Complex | Various Carbonyls | Ambient temperature | Very low catalyst loading, mild conditions | organic-chemistry.org |

| Graphene Oxide (Ultrasound) | Ketones & Diols/Epoxides | Ultrasonic irradiation | Short reaction times, high yields, reusable catalyst | researchgate.net |

| FIBAN K-1 Cation Exchanger | Vanillin Series Aldehydes | Benzene (B151609), reflux | Solid catalyst, easy separation | researchgate.net |

Synthesis of the 3-Chloro-4-fluorobenzaldehyde (B1582058) Precursor

The specific substitution pattern of the aromatic ring in 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane necessitates the synthesis of its direct precursor, 3-chloro-4-fluorobenzaldehyde. innospk.comchemicalbook.comchemimpex.com This molecule is a valuable intermediate in its own right, used in the production of pharmaceuticals and other specialty chemicals. innospk.com Its synthesis requires precise control over the introduction of halogen substituents onto the benzene ring.

Regioselective Halogenation and Fluorination Strategies

Achieving the desired 3-chloro-4-fluoro substitution pattern typically involves multi-step synthetic sequences where the directing effects of existing substituents are carefully exploited to control the position of incoming groups.

One documented route involves the regioselective chlorination of a fluorinated precursor. For example, a process for preparing the related 3-chloro-4-fluorobenzoyl chloride starts with 4-fluorobenzaldehyde. google.com This starting material is first converted to 4-fluorobenzoyl chloride. In a subsequent step, this intermediate is reacted with a chlorinating agent in the presence of a chlorination catalyst, which directs the chlorine atom to the position meta to the carbonyl group and ortho to the fluorine atom, yielding 3-chloro-4-fluorobenzoyl chloride. google.com This acid chloride can then be selectively reduced to the target 3-chloro-4-fluorobenzaldehyde using standard methods.

Alternative Routes to Substituted Benzaldehydes

Beyond the specific halogenation of precursors, several general strategies exist for the synthesis of substituted benzaldehydes that could be adapted for this target.

Formylation of Aromatics: Direct introduction of an aldehyde group (-CHO) onto a pre-functionalized aromatic ring, such as 1-chloro-2-fluorobenzene, can be achieved through various formylation reactions (e.g., Vilsmeier-Haack, Gattermann-Koch). The success of this approach depends on the regioselectivity dictated by the existing chloro and fluoro substituents.

Oxidation of Benzyl Alcohols or Toluenes: If the corresponding 3-chloro-4-fluorotoluene (B74489) or 3-chloro-4-fluorobenzyl alcohol is available, it can be oxidized to the aldehyde using a range of mild oxidizing agents (e.g., PCC, PDC, manganese dioxide) to avoid over-oxidation to the carboxylic acid.

Reduction of Carboxylic Acid Derivatives: The reduction of 3-chloro-4-fluorobenzoic acid or its derivatives (like esters or acid chlorides) provides another pathway. The use of reagents like diisobutylaluminium hydride (DIBAL-H) or the conversion to a Weinreb amide followed by reduction can effectively yield the aldehyde. acs.orgrug.nl

Carbonylation of Aryl Halides: Modern cross-coupling methods allow for the formylation of aryl halides. For instance, a palladium-catalyzed reductive carbonylation can convert aryl iodides into aromatic aldehydes using sources like formic acid or carbon dioxide. organic-chemistry.org An appropriately substituted aryl iodide could thus serve as a precursor. chemicalbook.com

Hydrolysis of Benzal Halides: The hydrolysis of a 3-chloro-4-fluorobenzal halide (e.g., the dibromide or dichloride) can also produce the desired aldehyde. organic-chemistry.org

Optimization of Reaction Conditions for this compound Formation

The final step in the synthesis is the reaction of 3-chloro-4-fluorobenzaldehyde with ethylene glycol. Optimizing the conditions for this acetalization is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and method of water removal.

A hypothetical optimization study might explore the following variables:

Catalyst: Comparing the efficacy of various Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (e.g., ZrCl₄, In(OTf)₃) at different loadings. The goal is to find a catalyst that provides a high reaction rate with minimal side reactions.

Solvent: Solvents such as toluene, benzene, or dichloromethane (B109758) are common choices. The ideal solvent should be inert to the reaction conditions, have good solubility for the reactants, and, if applicable, form an azeotrope with water for efficient removal.

Temperature: The reaction is typically performed at the reflux temperature of the chosen solvent to facilitate both the reaction rate and the removal of water. Adjusting the temperature can balance reaction speed against potential substrate or product degradation.

Water Removal: While a Dean-Stark trap is standard, other methods like the use of molecular sieves or chemical dehydrating agents (e.g., trialkyl orthoformates) can be employed, especially for smaller-scale reactions or when refluxing is not desirable. nih.gov

| Entry | Catalyst (mol%) | Solvent | Temperature | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-TsOH (1%) | Toluene | Reflux | 6 | 85 |

| 2 | p-TsOH (5%) | Toluene | Reflux | 4 | 92 |

| 3 | H₂SO₄ (1%) | Toluene | Reflux | 5 | 78 |

| 4 | ZrCl₄ (5%) | Dichloromethane | Room Temp | 12 | 88 |

| 5 | p-TsOH (5%) | Toluene (w/ Mol. Sieves) | 80°C | 8 | 90 |

The data in Table 2 is illustrative and represents a plausible outcome of an optimization study. It suggests that increasing the catalyst loading of p-TsOH could shorten the reaction time and improve the yield (Entry 2 vs. 1). It also shows that a strong Lewis acid like ZrCl₄ might allow the reaction to proceed at room temperature, albeit over a longer period (Entry 4).

Catalyst Systems and Their Influence on Yield and Selectivity

The choice of catalyst is paramount in dioxolane synthesis, directly impacting reaction rates, yields, and selectivity. While traditional methods rely on homogeneous mineral acids, contemporary research leans towards heterogeneous catalysts for their ease of separation and recyclability.

Studies on analogous structures show that solid acid catalysts, such as Montmorillonite K10 clay, are effective for the synthesis of 1,3-dioxolanes from aldehydes and diols. nih.gov These catalysts offer a large surface area and acidic sites that facilitate the reaction, often leading to good yields and short reaction times. nih.gov For more complex transformations, such as converting diols to dioxolanes using carbon dioxide and hydrogen, sophisticated molecular catalysts are employed. Ruthenium-based systems, for example, have been developed for this purpose, showcasing high tolerance to impurities and intermediates from preceding reaction steps. nih.govd-nb.info The catalyst's ability to operate efficiently in various media is also crucial for developing integrated, multi-step syntheses. nih.gov

| Catalyst System | Substrate Type | Influence on Yield and Selectivity |

| Montmorillonite K10 | Aldehydes & Diols | Provides good yields and short reaction times; acts as a recyclable solid acid catalyst. nih.gov |

| Ruthenium Molecular Catalysts | Diols & CO2/H2 | Enables conversion to dioxolanes under specific conditions; demonstrates high tolerance to impurities. nih.govd-nb.info |

| Low-Valent Titanium Complexes | Nitriles (for other heterocycles) | Demonstrates high activity for cyclotrimerization, suggesting potential for related catalytic cycles. researchgate.net |

This table is generated based on research on analogous dioxolane and heterocyclic syntheses.

Solvent Effects and Reaction Medium Engineering

The reaction medium plays a critical role in the synthesis of this compound, influencing reactant solubility, catalyst activity, and reaction kinetics. The selection of an appropriate solvent can significantly enhance reaction rates and yields.

In chemoenzymatic cascade reactions to form dioxolanes, the use of an organic solvent like cyclopentyl methyl ether (CPME) over an aqueous buffer has been shown to increase product concentration, particularly for more hydrophobic substrates. nih.govrwth-aachen.de For certain ruthenium-catalyzed transformations of diols into cyclic acetals, 1,4-dioxane (B91453) has been identified as an optimal solvent. nih.govd-nb.info The high boiling points of many dipolar aprotic solvents, which are effective for nucleophilic substitutions, can make their removal and recovery energy-intensive. acs.org Therefore, reaction medium engineering is increasingly focused on sustainable alternatives, including bio-based solvents or even solvent-free conditions, to minimize environmental impact and simplify downstream processing. acs.orgmdpi.com

| Solvent/Medium | Reaction Type | Key Findings and Effects |

| Cyclopentyl Methyl Ether (CPME) | Chemoenzymatic cascade | Increased product concentration for hydrophobic substrates compared to aqueous systems. rwth-aachen.de |

| 1,4-Dioxane | Ruthenium-catalyzed acetalization | Identified as an optimal solvent for the synthesis of cyclic acetals from diols. nih.govd-nb.info |

| Solvent-Free / Neat | Mechanochemical grinding | Offers an environmentally benign approach, enhancing reaction rates and simplifying product isolation. encyclopedia.pubmdpi.com |

This table summarizes findings on solvent effects in relevant dioxolane and organic syntheses.

Temperature and Pressure Profiling for Enhanced Synthesis

Optimizing temperature and pressure is crucial for maximizing the yield and purity of this compound. These parameters directly affect reaction kinetics, equilibrium position, and the stability of reactants and products.

For many acetalization reactions, moderate temperatures are sufficient to achieve a reasonable reaction rate without causing degradation. However, in processes involving gaseous reagents like hydrogen and carbon dioxide, or in flow chemistry systems, both temperature and pressure become critical control parameters. nih.gov For instance, in the fluorination of dichloronitrobenzene derivatives, a precursor step for related compounds, reaction temperatures are controlled around 180°C. google.com Similarly, subsequent chlorination reactions may occur at temperatures of 190-200°C. google.com The use of sealed reaction vessels can allow for temperatures above the solvent's boiling point, accelerating the reaction, while vacuum distillation at reduced pressure is a key technique for purifying intermediates and final products with high boiling points. google.com

Novel Synthetic Pathways to this compound and its Analogs

Innovation in synthetic chemistry is driving the development of more efficient, safer, and environmentally friendly methods for producing complex molecules like this compound.

Green Chemistry Principles in Dioxolane Synthesis (e.g., solvent-free, atom-economic)

Green chemistry principles are increasingly being integrated into the synthesis of dioxolanes to reduce waste and environmental impact. mdpi.com Key approaches include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com

Solvent-free synthesis, often achieved through mechanochemical methods like grinding or ball milling, represents a significant advancement. encyclopedia.pubmdpi.com This technique can lead to rapid, clean, and efficient reactions with high product yields. encyclopedia.pub The use of heterogeneous catalysts, such as Montmorillonite K10, aligns with green principles by simplifying catalyst recovery and reuse. nih.gov Furthermore, designing atom-economic reactions, where a majority of the atoms from the reactants are incorporated into the final product, is a core goal. mdpi.com The synthesis of dioxolanes from diols using carbon dioxide as a C1 source is an example of utilizing a renewable feedstock to enhance the sustainability of the process. nih.gov

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, where reactants are continuously pumped through a reactor, offers substantial advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. youtube.comeuropa.eu This approach enhances safety, particularly for highly exothermic or hazardous reactions, by minimizing the volume of reactive material at any given time. europa.eu

The large surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to precise control over reaction conditions like temperature and residence time. europa.eu This results in faster reactions, higher yields, and improved product purity. mdpi.com Continuous flow systems can be automated and are readily scalable from laboratory to pilot-plant production. europa.eunih.gov The integration of microwave assistance with flow systems can further accelerate reactions. nih.gov For the synthesis of this compound, a continuous flow process could streamline production, reduce waste, and provide a safer, more reliable manufacturing method. youtube.com

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering alternative, green pathways to complex molecules. researchgate.net Photochemistry involves chemical reactions initiated by light, where the absorption of photons leads to an electronically excited state that can undergo unique transformations not accessible through thermal methods. acs.org While the direct photochemical synthesis of this compound is not extensively documented, photochemical cycloadditions are used to create other heterocyclic systems. rsc.org

Electrochemical synthesis provides another sustainable alternative, using electrical current to drive reactions. This method can reduce the need for chemical oxidizing or reducing agents, thereby minimizing waste. researchgate.net Both photochemistry and electrochemistry can often be conducted at ambient temperature and pressure, contributing to energy efficiency and aligning with the principles of green chemistry. researchgate.net

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has emerged as a powerful and efficient technique for accelerating organic reactions, including the synthesis of 1,3-dioxolanes. This methodology offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved energy efficiency, and often higher product yields. For the synthesis of this compound, microwave-assisted protocols generally involve the reaction of 3-Chloro-4-fluorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst.

The core of this synthetic approach lies in the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can significantly enhance the rate of the acid-catalyzed acetalization reaction, driving the equilibrium towards the formation of the dioxolane product.

Several catalysts and reaction conditions have been reported for the microwave-assisted synthesis of analogous aryl-1,3-dioxolanes, which can be adapted for the preparation of this compound. A common approach involves the use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), or a Lewis acid. The reaction is typically carried out in a solvent that couples efficiently with microwaves, or under solvent-free conditions.

One representative protocol involves the reaction of the substituted benzaldehyde (B42025) with an excess of ethylene glycol in the presence of a catalytic amount of PTSA. researchgate.netsemanticscholar.org The use of a solvent like toluene allows for the azeotropic removal of water, which is a byproduct of the reaction, thereby shifting the equilibrium towards the product. researchgate.netsemanticscholar.org Microwave irradiation is applied to maintain the reaction mixture at reflux, and the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Another effective catalyst for this transformation under microwave irradiation is anhydrous copper(II) sulfate (B86663) (CuSO₄). semanticscholar.org This method often provides the desired product in moderate to good yields with significantly shorter reaction times compared to conventional heating. semanticscholar.org The reaction is typically performed by irradiating a mixture of the aldehyde, ethylene glycol, and anhydrous CuSO₄. semanticscholar.org

The table below summarizes typical conditions found in the literature for the microwave-assisted synthesis of similar aryl-1,3-dioxolanes, which are applicable to the synthesis of this compound.

| Catalyst | Solvent | Microwave Power | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Toluene | 500-650 W | 2-3 h | 92-98 | researchgate.netsemanticscholar.org |

| Anhydrous CuSO₄ | Not specified (likely neat or with a minimal solvent) | 600 W | Specific time not detailed, but generally short | 35-58 | semanticscholar.org |

The research findings indicate that microwave-assisted synthesis provides a rapid and high-yielding alternative to traditional methods for preparing 2-aryl-1,3-dioxolanes. researchgate.netsemanticscholar.org The choice of catalyst and the use of a system for water removal are crucial for achieving high conversion and yield. researchgate.netsemanticscholar.org These protocols are readily adaptable for the synthesis of this compound, offering a more sustainable and efficient manufacturing process.

Mechanistic Investigations of 2 3 Chloro 4 Fluorophenyl 1,3 Dioxolane Reactions

Ring Stability and Conformation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532). Its stability and conformation are crucial for its role as a protecting group in multi-step organic syntheses. nih.gov The five-membered ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations to minimize torsional strain. In 2-aryl substituted dioxolanes, the aryl group typically occupies a pseudo-equatorial position to reduce steric hindrance.

Acid-Catalyzed Hydrolysis Mechanisms

The primary lability of the 1,3-dioxolane ring is its susceptibility to acid-catalyzed hydrolysis, a reaction frequently employed for deprotection. organic-chemistry.org The mechanism is essentially the reverse of acetal formation. chemistrysteps.com

The process begins with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst (H₃O⁺), enhancing its leaving group ability. This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This ring-opening step is typically the rate-determining step of the hydrolysis reaction. gla.ac.uk Subsequently, a water molecule acts as a nucleophile, attacking the carbocation. The final steps involve deprotonation of the attacking water molecule and the hydroxyl group of the opened ring to release the original aldehyde (3-chloro-4-fluorobenzaldehyde) and ethylene (B1197577) glycol.

Protonation: Rapid and reversible protonation of a ring oxygen atom.

Ring Opening: Slow, rate-determining cleavage of the C-O bond to form a stabilized oxocarbenium ion.

Nucleophilic Attack: Attack by water on the carbocationic center.

Deprotonation: Release of the diol and the carbonyl compound.

The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring of 2-(3-chloro-4-fluorophenyl)-1,3-dioxolane, destabilizes the carbocation intermediate, which can slow the rate of hydrolysis compared to acetals with electron-donating groups. rsc.org

Stability under Various Reaction Conditions (e.g., basic, reductive, oxidative)

A key advantage of the 1,3-dioxolane protecting group is its robustness under a wide range of non-acidic conditions. This stability allows for extensive chemical modifications to other parts of the molecule. thieme-connect.de

Basic Conditions: Cyclic acetals like 1,3-dioxolane are highly stable in the presence of strong bases and nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and hydroxides. organic-chemistry.org This stability is fundamental to their use in syntheses involving these types of reagents.

Reductive Conditions: The dioxolane ring is inert to most common reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation conditions. This allows for the selective reduction of other functional groups within the molecule.

Oxidative Conditions: 1,3-dioxolanes are generally resistant to many oxidizing agents, including mild chromium-based reagents. organic-chemistry.org However, very strong oxidizing conditions can lead to cleavage of the acetal. organic-chemistry.org Recent studies on the low-temperature oxidation of the parent 1,3-dioxolane molecule show that the heterocyclic oxygen atoms can weaken adjacent C-O and C-H bonds, making them susceptible to radical oxidation pathways under specific conditions. nih.govresearchgate.net

The table below summarizes the stability of the 1,3-dioxolane moiety.

| Condition | Reagents | Stability of 1,3-Dioxolane Ring |

| Acidic | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, TsOH) | Labile, undergoes hydrolysis thieme-connect.de |

| Basic | Strong bases (e.g., NaOH, NaH, n-BuLi), Nucleophiles | Stable organic-chemistry.org |

| Reductive | Hydride reagents (e.g., LiAlH₄, NaBH₄), Catalytic Hydrogenation | Stable thieme-connect.de |

| Oxidative | Mild oxidants (e.g., PCC, PDC) | Generally Stable organic-chemistry.org |

| Strong oxidants (e.g., KMnO₄ with Lewis acids) | Can be cleaved organic-chemistry.org |

Reactivity of the Aryl Halide Functionality in this compound

With the aldehyde group protected, the aryl halide functionalities of this compound become the primary sites for chemical modification. Both the chlorine and fluorine atoms can be substituted or engaged in cross-coupling reactions, although their reactivity differs significantly.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org In the case of this compound, the halogen atoms themselves provide the necessary electron-withdrawing character to activate the ring for nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring.

In the 3-chloro-4-fluorophenyl system, a nucleophile can potentially attack the carbon attached to either chlorine or fluorine. The relative reactivity is determined by two opposing factors:

Electronegativity: Fluorine is more electronegative than chlorine, making the carbon atom it is attached to (C-4) more electrophilic and thus more susceptible to initial nucleophilic attack.

Leaving Group Ability: The C-F bond is significantly stronger than the C-Cl bond. In the elimination step, the better leaving group is typically expelled more readily.

For SNAr reactions, the rate-determining step is usually the initial nucleophilic attack. Therefore, the greater electrophilicity of the carbon attached to fluorine often directs the substitution to that position, making fluoride (B91410) the leaving group. nih.gov This is especially true when an activating group is present para to the fluorine, as is the case here with the chloro substituent. Consequently, reactions of this compound with strong nucleophiles (e.g., alkoxides, amines) are expected to predominantly yield substitution at the C-4 position, replacing the fluorine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. unistra.fr The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Sonogashira/Buchwald-Hartwig), and reductive elimination. nih.gov

For aryl halides, the reactivity order in the rate-limiting oxidative addition step is generally I > Br > OTf > Cl. fishersci.fr Aryl fluorides are typically unreactive. Therefore, in this compound, the C-Cl bond is the primary site for palladium-catalyzed cross-coupling reactions, while the C-F bond remains inert under most standard conditions. This chemoselectivity is a significant advantage, allowing for precise modification at the C-3 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form new C-C bonds, creating biaryl structures or introducing alkyl or vinyl groups.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a key method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine, using a palladium catalyst and a strong base. wikipedia.orgchemeurope.com It has become a premier method for synthesizing arylamines.

Ligand Design and Catalyst Performance

The success of cross-coupling reactions with less reactive aryl chlorides hinges critically on the design of the ligand coordinated to the palladium center. sigmaaldrich.com Early catalysts were often ineffective for these substrates. The development of sterically hindered and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has been revolutionary.

These advanced ligands enhance catalyst performance in several ways:

They promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center.

They stabilize the active Pd(0) species, preventing catalyst decomposition.

They accelerate the final reductive elimination step, which releases the product and regenerates the catalyst.

Ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective for a range of cross-coupling reactions involving aryl chlorides. sigmaaldrich.com Catalyst systems employing these ligands can achieve high yields under relatively mild conditions. The choice of ligand, palladium precatalyst, base, and solvent must be carefully optimized for each specific transformation to maximize catalyst performance and product yield. nih.govnih.gov

The following tables provide illustrative examples of catalyst systems commonly used for cross-coupling reactions of challenging aryl chlorides, which would be applicable to this compound.

Table of Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

| Pd Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 |

Table of Illustrative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Pd Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 |

Mechanistic Intermediates and Transition States

The reactions involving this compound, particularly transformations such as metalation and cross-coupling, proceed through various short-lived mechanistic intermediates and transition states. In Directed Ortho Metalation (DoM), the key intermediate is an aryllithium species. wikipedia.org This is formed when a strong organolithium base, like n-butyllithium, abstracts a proton from the aromatic ring. The stability and reactivity of this carbanionic intermediate are influenced by the coordination of the lithium cation to a Lewis basic directing group on the molecule. wikipedia.orgorganic-chemistry.org For the subject compound, the dioxolane group, with its oxygen atoms, can act as a Lewis base, coordinating to the lithium and stabilizing the ortho-lithiated intermediate. researchgate.net

Transition states in these reactions are the highest energy points along the reaction coordinate. For the deprotonation step in DoM, the transition state involves the aromatic C-H bond being broken and the new C-Li bond being formed simultaneously, influenced by the aggregation state of the organolithium reagent and its complexation with the directing group. wikipedia.org Subsequent reactions of the aryllithium intermediate with an electrophile proceed through another transition state, where the nucleophilic carbon of the intermediate attacks the electrophile. The geometry and energy of these transition states dictate the reaction's rate and selectivity.

In the context of Grignard reagent formation, the mechanism is thought to involve single-electron transfer (SET) from the magnesium metal surface to the aryl halide. This generates a radical anion intermediate which can then collapse to form the organomagnesium species (Ar-Mg-X). The exact nature of the intermediates and transition states on the magnesium surface is complex and not fully elucidated. adichemistry.com

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on the presence of a "Directing Metalation Group" (DMG) which coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi) and directs deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

In this compound, the dioxolane moiety can function as a DMG. However, the chloro and fluoro substituents also exert electronic and directing effects. Halogens can direct ortho-lithiation, and their electron-withdrawing nature increases the acidity of adjacent protons. This leads to potential competition between different sites for deprotonation.

Studies on closely related systems, such as 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, provide insight into this regiochemical competition. researchgate.net The outcome of the lithiation is highly dependent on the reaction conditions, particularly the choice of lithiating agent and the presence of coordinating additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA). researchgate.net For instance, using butyllithium (B86547) alone might favor deprotonation at a site activated by multiple halogens, whereas complexing the butyllithium with a strong coordinating agent like PMDTA can shift the selectivity towards the site directed by the dioxolane group or the fluorine atom. researchgate.net

| Substrate Analog | Conditions | Site of Lithiation | Reference |

|---|---|---|---|

| 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | BuLi, THF, -78 °C | Position 4 of the dichlorophenyl ring (ortho to both Cl) | researchgate.net |

| 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | BuLi, PMDTA, THF, -78 °C | Position adjacent to Fluorine on the fluorophenyl ring | researchgate.net |

| 4-trimethylsilyl-2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | BuLi, THF, -78 °C | Position 2 of the dichlorophenyl ring (ortho to dioxolane and Cl) | researchgate.net |

Grignard Reagent Formation and Reactivity Studies involving Dioxolane-Substituted Aromatics

Grignard reagents (R-Mg-X) are versatile organometallic compounds formed by the reaction of an organic halide with magnesium metal. wikipedia.org The formation of a Grignard reagent from this compound would involve the oxidative insertion of magnesium into the carbon-chlorine bond. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium species. adichemistry.comwikipedia.org The magnesium metal often requires activation to remove the passivating oxide layer, which can be achieved using agents like iodine or 1,2-dibromoethane. wikipedia.org

The resulting Grignard reagent, (2-(4-fluoro-1,3-dioxolan-2-yl)phenyl)magnesium chloride, possesses a nucleophilic carbon atom due to the polarity of the C-Mg bond. youtube.com This makes it a potent nucleophile for forming new carbon-carbon bonds. Its reactivity is broad, encompassing additions to a variety of electrophiles:

Carbonyl Compounds : It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comchemguide.co.uk

Esters : The reaction with esters typically involves a double addition, yielding tertiary alcohols where two identical groups from the Grignard reagent have been added. masterorganicchemistry.com

Carbon Dioxide : Carboxylation occurs upon reaction with CO2, followed by protonation, to yield a carboxylic acid. chemguide.co.uk

Cross-Coupling Reactions : In the presence of suitable transition metal catalysts (e.g., nickel or palladium), these Grignard reagents can participate in cross-coupling reactions with organic halides to form biaryl compounds. wikipedia.org

A key consideration in these reactions is that Grignard reagents are also strong bases. wikipedia.org They will react with any protic functional groups present in the reaction mixture, such as alcohols, water, or carboxylic acids. chemguide.co.uk The dioxolane group itself is stable under the basic conditions of Grignard reactions but is sensitive to acid, requiring careful control of the workup step. masterorganicchemistry.com

Stereochemical Aspects and Chiral Derivatization

The planar aromatic ring of this compound is achiral. However, stereocenters can be introduced through various transformations, making stereochemical control a critical aspect of its derivatization.

Enantioselective Synthesis of Chiral Dioxolane Analogs

The enantioselective synthesis of derivatives of this compound can be achieved by introducing chirality either at the dioxolane ring or at a substituent attached to the aromatic core.

One common strategy involves using chiral diols to form the dioxolane ring. Reacting the parent benzaldehyde (B42025) (3-chloro-4-fluorobenzaldehyde) with an enantiopure C2-symmetric diol, such as (2R,3R)-butane-2,3-diol, in the presence of an acid catalyst would yield a chiral dioxolane. The inherent chirality of the diol backbone directs the formation of a specific stereoisomer.

Alternatively, an existing prochiral center on a derivative can be targeted in an enantioselective reaction. For example, if the dioxolane-substituted aromatic is part of a ketone, its asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or chiral reducing agents (like the CBS reagent) can produce a chiral alcohol with high enantiomeric excess. Similarly, the enantioselective addition of nucleophiles to an aldehyde or imine derivative, catalyzed by chiral organocatalysts or metal complexes, represents another pathway to chiral products. nih.govrsc.org

| Strategy | Description | Key Reagents/Catalysts |

|---|---|---|

| Chiral Auxiliary | Use of an enantiopure starting material, such as a chiral diol, to construct the dioxolane ring. | (2R,3R)-butane-2,3-diol, (S)-1,2-propanediol |

| Asymmetric Catalysis | Enantioselective transformation of a prochiral functional group on a derivative of the target molecule. | Chiral metal complexes (e.g., Noyori hydrogenation catalysts), organocatalysts (e.g., proline), N-heterocyclic carbenes (NHCs). nih.gov |

| Chiral Reagents | Use of stoichiometric chiral reagents to induce stereoselectivity. | Corey-Bakshi-Shibata (CBS) reagents, chiral boranes. |

Diastereoselective Transformations Involving the Dioxolane

When a molecule already contains a stereocenter, subsequent reactions that create a new stereocenter can exhibit diastereoselectivity. In derivatives of this compound, a pre-existing chiral center can influence the facial selectivity of reactions at a nearby prochiral group.

For instance, if a chiral center is present on a side chain attached to the aromatic ring, it can direct the approach of a reagent to a carbonyl or double bond. This substrate-controlled diastereoselectivity is often rationalized using models like the Felkin-Anh or Cram-chelation models. The dioxolane group itself, if made from a chiral diol, can serve as a source of diastereoselectivity. The steric bulk and electronic properties of the chiral dioxolane can create a biased environment, favoring the formation of one diastereomer over the other during reactions on other parts of the molecule.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens for investigating the mechanisms of reactions involving this compound at a molecular level. researchgate.net Using methods like Density Functional Theory (DFT), researchers can model reactants, intermediates, transition states, and products to map out the entire potential energy surface of a reaction. rsc.orgnih.gov

For Directed Ortho Metalation (DoM), computational studies can:

Predict Regioselectivity : By calculating the activation energies for proton abstraction at different positions on the aromatic ring, it is possible to predict which site will be preferentially metalated under kinetic control. These calculations can rationalize the experimentally observed effects of directing groups and solvent.

Characterize Intermediates : The geometries and energies of the aryllithium intermediates can be calculated, providing insight into their stability and the coordinating role of the dioxolane group.

In the study of Grignard reactions, computational models can help elucidate the complex mechanism of formation at the magnesium surface and predict the outcomes of subsequent reactions with electrophiles.

For stereoselective reactions, computational approaches are invaluable for understanding the origins of enantioselectivity and diastereoselectivity. By modeling the transition states leading to different stereoisomeric products, the energy differences can be calculated. rsc.org A lower activation energy for the transition state leading to one stereoisomer explains its preferential formation. These models can explicitly show the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate, catalyst, and reagents that are responsible for stereochemical control. patonlab.com

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of chemical reactions, DFT is instrumental in mapping out potential energy surfaces, identifying transition states, and calculating activation energies, thereby providing a detailed picture of the reaction mechanism.

For a reaction involving this compound, such as hydrolysis or oxidation, DFT calculations can be employed to model the step-by-step transformation of reactants into products. Researchers can predict the most likely reaction pathway by comparing the energy barriers of different possible routes. For instance, in an acid-catalyzed hydrolysis, DFT could be used to model the protonation of an oxygen atom in the dioxolane ring, followed by ring-opening and subsequent reaction with water.

Hypothetical DFT Data for a Reaction of this compound

The following table presents hypothetical data that could be generated from a DFT study on a proposed reaction pathway, such as the acid-catalyzed hydrolysis of this compound. This data is illustrative and serves to demonstrate the type of insights that can be gained from such computational investigations.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| 1 | Reactant + H+ | 0.0 | C-O1: 1.42, C-O2: 1.42 |

| 2 | Protonated Reactant | -5.2 | C-O1(H+): 1.48, C-O2: 1.41 |

| 3 | Transition State 1 | 15.8 | C-O1(H+) bond breaking: 1.95 |

| 4 | Ring-Opened Intermediate | 2.3 | C-O1 distance > 2.5 |

| 5 | Transition State 2 | 12.1 | C-OH2 bond forming: 2.10 |

| 6 | Product Complex | -10.5 | C=O: 1.21 |

Note: This data is for illustrative purposes only and does not represent actual experimental or calculated values for this specific reaction.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of different conformations and their relative stabilities.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

The table below illustrates the kind of data that could be obtained from an MD simulation of this compound in a solvent like water, focusing on the populations of different conformations of the dioxolane ring.

| Conformation | Population (%) | Average Dihedral Angle (O1-C2-O3-C4) (degrees) |

| Envelope (C4-endo) | 65 | 35.2 |

| Envelope (C5-endo) | 25 | -34.8 |

| Twist | 10 | 15.5 |

Note: This data is hypothetical and intended to exemplify the output of a conformational analysis using molecular dynamics.

Applications of 2 3 Chloro 4 Fluorophenyl 1,3 Dioxolane As a Synthetic Intermediate

Role as a Carbonyl Protecting Group in Multi-Step Syntheses

In multi-step organic synthesis, the temporary masking of a reactive functional group is a fundamental strategy to prevent unwanted side reactions. wikipedia.org The 1,3-dioxolane (B20135) moiety of 2-(3-chloro-4-fluorophenyl)-1,3-dioxolane functions as a cyclic acetal (B89532), one of the most common and effective protecting groups for carbonyls. wikipedia.org This protection converts the reactive aldehyde into a stable group that is inert to a wide range of reagents, including nucleophiles, bases, and mild oxidizing agents. organic-chemistry.org

A key advantage of the 1,3-dioxolane group is its orthogonality to many other classes of protecting groups. bham.ac.uk Orthogonal protection is a strategy that permits the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others. wikipedia.org The acid-lability of the dioxolane group is the cornerstone of its orthogonality. It remains stable under conditions used to cleave other groups, enabling chemists to perform sequential reactions with high precision. For example, the dioxolane group is resistant to basic conditions used to hydrolyze esters or remove the Fluorenylmethoxycarbonyl (Fmoc) group, and it is unaffected by fluoride (B91410) ions used to cleave silyl (B83357) ethers (e.g., TBDMS). researchgate.net This allows for a planned sequence of deprotections, which is critical in the synthesis of complex molecules. bham.ac.uk

| Orthogonal Protecting Group Class | Typical Protecting Group Example | Cleavage Conditions (Dioxolane is Stable) | Primary Function Protected |

|---|---|---|---|

| Base-Labile | Acetyl (Ac), Fmoc | Base (e.g., Piperidine, K₂CO₃, MeOH) | Amines, Alcohols |

| Fluoride-Labile | tert-Butyldimethylsilyl (TBDMS) | Fluoride Source (e.g., TBAF, HF-Pyridine) | Alcohols |

| Hydrogenolysis-Labile | Benzyl (Bn), Carboxybenzyl (Cbz) | H₂, Pd/C | Alcohols, Amines, Carboxylic Acids |

| Reagent/System | Typical Conditions | Characteristics |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | THF/H₂O, room temp. to reflux | Classical and effective method, but can be harsh for sensitive substrates. |

| Cerium(III) Triflate [Ce(OTf)₃] | Wet Nitromethane, room temp. | Mild and chemoselective, offering high yields at nearly neutral pH. organic-chemistry.org |

| Iodine (catalytic) | Acetone, room temp. | Very mild, neutral conditions; tolerates highly acid-sensitive groups. organic-chemistry.org |

| Nickel Boride (in situ) | NiCl₂/NaBH₄ in Methanol (B129727) | Mild, chemoselective method where halo and alkoxy groups are unaffected. researchgate.netrsc.org |

| Protic Ionic Liquid | Aqueous media | A green chemistry approach that allows for catalyst recycling and tolerates many functional groups. researchgate.net |

Building Block in the Construction of Complex Molecular Architectures

As a stable, protected precursor to 3-chloro-4-fluorobenzaldehyde (B1582058), the title compound is a valuable building block for synthesizing more elaborate molecules. The 3-chloro-4-fluorophenyl motif is found in various biologically active compounds, including pharmaceuticals and agrochemicals, making this intermediate a key starting material. innospk.comchemimpex.com The dioxolane protection allows chemists to perform reactions on the aromatic ring first, such as nucleophilic aromatic substitution or cross-coupling, before revealing the aldehyde for subsequent transformations.

While 1,3-dioxolanes are widely used in the synthesis of natural products to mask carbonyl functionalities, specific examples detailing the incorporation of the this compound moiety are not prevalent in published literature. However, its potential utility is clear. It can serve as a vehicle to introduce the 3-chloro-4-fluorobenzaldehyde unit into a complex molecular framework at a late stage of a synthesis. This strategy would be advantageous when the aldehyde is required for a key bond-forming reaction (e.g., Wittig olefination, aldol (B89426) condensation, or reductive amination) after other sensitive parts of the molecule have been assembled.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and substituted benzaldehydes are critical starting materials for their synthesis. nih.gov this compound acts as a stable source of 3-chloro-4-fluorobenzaldehyde, which can be deprotected just before or during the cyclization step. This aldehyde has been employed in the synthesis of various heterocycles, such as isoxazoles. chemicalbook.com It can also participate in multicomponent reactions, such as the Biginelli reaction to form dihydropyrimidinones or related syntheses to construct pyrazoles, pyridines, and thiadiazoles. organic-chemistry.orgamazonaws.comnih.gov Using the protected form allows for modifications elsewhere in a synthetic precursor before liberating the aldehyde to drive the formation of the final heterocyclic ring.

Reagent in Cross-Coupling Chemistry for Functionalization

The structure of this compound is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The aromatic ring contains a chlorine atom, which can act as the electrophilic partner in reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.orglibretexts.orgwikipedia.org The C-F bond is significantly stronger and generally unreactive under these conditions, allowing for chemoselective functionalization at the C-Cl position. libretexts.org The dioxolane group is crucial as it is stable to the basic conditions and organometallic reagents used in these reactions, preventing side reactions that would occur with a free aldehyde. wikipedia.org

This allows the 3-chloro-4-fluorophenyl core to be elaborated into more complex structures. After the cross-coupling step, the aldehyde can be deprotected and used in further synthetic transformations.

| Reaction Type | Coupling Partner | Representative Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Biaryl Dioxolane |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl-Substituted Dioxolane |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Styrenyl-Substituted Dioxolane |

Precursor for Advanced Polymer Synthesis Research

The 1,3-dioxolane ring system is not only a useful protecting group but can also participate in polymerization reactions, opening avenues for the creation of novel functional polymers.

While the this compound molecule itself is not a typical polymerization initiator, its 1,3-dioxolane ring can act as a monomer in cationic ring-opening polymerization (CROP). mdpi.com CROP is a chain-growth polymerization method where a cyclic monomer is opened by a cationic initiator to form a linear polymer. nih.gov

The polymerization of 1,3-dioxolane and its derivatives is typically initiated by strong acids or Lewis acids. mdpi.com In the case of this compound, the polymerization would proceed through the opening of the dioxolane ring to form a polyacetal. The resulting polymer would have a repeating unit containing the 3-chloro-4-fluorophenyl group as a pendant side chain.

It is important to note that substituents at the C2 position of the 1,3-dioxolane ring can influence the polymerizability. While unsubstituted 1,3-dioxolane readily polymerizes, some 2-substituted derivatives may exhibit lower polymerization rates or may not polymerize at all under certain conditions. researchgate.net However, research on other 2-aryl-1,3-dioxolanes has shown that polymerization is feasible. researchgate.net

Proposed Polymerization of this compound

| Monomer | Initiator | Resulting Polymer |

| This compound | H⁺ (e.g., from triflic acid) | Poly(this compound) |

The synthesis of poly(dioxolanes) with pendant functional groups is an area of active research, as these polymers can exhibit unique properties and be used in a variety of applications, from biodegradable materials to drug delivery systems. The polymerization of this compound would yield a functionalized polyacetal with regularly spaced 3-chloro-4-fluorophenyl moieties along the polymer backbone.

These pendant groups can impart specific properties to the polymer, such as increased thermal stability, altered solubility, and the potential for further post-polymerization modification. The presence of the chloro and fluoro substituents offers handles for additional chemical transformations, allowing for the tailoring of the polymer's properties for specific research applications. For instance, the chloro group could be a site for further cross-coupling reactions or nucleophilic substitution, enabling the grafting of other polymer chains or the attachment of bioactive molecules.

Potential Properties of Poly(this compound)

| Property | Influence of the Pendant Group |

| Solubility | The hydrophobic nature of the phenyl group would likely decrease water solubility compared to unsubstituted poly(dioxolane). |

| Thermal Stability | The aromatic and halogenated pendant groups may increase the glass transition temperature and thermal stability of the polymer. |

| Reactivity | The chloro and fluoro substituents provide sites for post-polymerization modification, allowing for the creation of more complex polymer architectures. |

Advanced Spectroscopic and Analytical Methodologies for Research on 2 3 Chloro 4 Fluorophenyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in unique chemical environments. For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons, the methine proton (CH), and the methylene (B1212753) protons (CH₂) of the dioxolane ring. The ¹³C NMR spectrum would correspondingly display signals for all distinct carbon atoms.

However, for a complete and unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are essential. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the methine and methylene protons of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). sdsu.edu It is a highly sensitive technique that allows for the definitive assignment of protonated carbons by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For instance, it would show correlations from the methine proton of the dioxolane ring to the aromatic carbons, confirming the connection between the two ring systems.

The combined application of these techniques allows for the complete assignment of every proton and carbon signal, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| C1' | 137.5 | - | - |

| C2' | 129.8 | 7.55 | d |

| C3' | 122.0 | - | - |

| C4' | 158.0 (d) | - | - |

| C5' | 117.0 (d) | 7.20 | t |

| C6' | 128.5 (d) | 7.40 | dd |

| C2 | 102.5 | 5.80 | s |

Table 2: Key 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H2' | H6' | C2' | C4', C6', C1' |

| H5' | H6' | C5' | C1', C3', C4' |

| H6' | H5', H2' | C6' | C2', C4', C1' |

| H2 | H4/H5 | C2 | C1', C2', C6', C4/C5 |

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.netirispublishers.com

Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. irispublishers.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. irispublishers.com

For this compound, different polymorphic forms would exhibit distinct ¹³C CP/MAS spectra. These spectral differences arise from variations in:

Molecular Conformation: The torsion angles defining the molecule's shape may differ between polymorphs.

Crystal Packing: The arrangement of molecules in the crystal lattice affects the local electronic environment.

These structural variations lead to changes in the isotropic chemical shifts of the carbon atoms. For instance, the chemical shifts of the carbons in the dioxolane and phenyl rings could vary by several ppm between different polymorphs, allowing for their unambiguous identification and quantification in a mixture. nih.govugent.be

Dynamic NMR for Conformational Exchange Research

Molecules are not static entities and often undergo rapid conformational changes at room temperature. The 1,3-dioxolane (B20135) ring, for example, is flexible and can exist in various conformations, such as envelope and twist forms, which can interconvert. Dynamic NMR (DNMR) spectroscopy is the primary method for studying these exchange processes. unibas.it

By recording NMR spectra at different temperatures (Variable-Temperature NMR), one can observe the effects of conformational exchange on the NMR lineshapes. unibas.it For this compound, the methylene protons of the dioxolane ring are diastereotopic and would be expected to show distinct signals at low temperatures where the ring inversion is slow on the NMR timescale.

As the temperature is increased, the rate of this inversion process increases.

Slow Exchange (Low Temperature): Two separate signals are observed for the non-equivalent methylene protons.

Coalescence (Intermediate Temperature): The two signals broaden and merge into a single broad peak. The temperature at which this occurs is the coalescence temperature (Tc).

Fast Exchange (High Temperature): A single, time-averaged sharp signal is observed.

By analyzing the lineshape changes, particularly at the coalescence temperature, it is possible to calculate the rate constant (k) for the conformational exchange and subsequently determine the activation energy barrier (ΔG‡) for the process, providing fundamental insight into the molecule's flexibility. unibas.it

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. currenta.de It is highly sensitive and provides essential information for determining molecular weight and elemental composition, as well as for elucidating molecular structure through fragmentation analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula for a given ion. fiveable.me For this compound (C₉H₈ClFO₂), HRMS can confirm its molecular formula by matching the experimentally measured exact mass of its molecular ion ([M]⁺˙ or [M+H]⁺) with the theoretically calculated mass.

The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), results in a distinct M+2 peak in the mass spectrum with approximately one-third the intensity of the molecular ion peak, further corroborating the presence of a single chlorine atom in the molecule.

Table 3: Calculated Exact Masses for the Molecular Ion of C₉H₈ClFO₂

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₉H₈³⁵ClFO₂]⁺ | ¹²C₉¹H₈³⁵Cl¹⁹F¹⁶O₂ | 202.0197 | 100.0 |

| [C₉H₈³⁷ClFO₂]⁺ | ¹²C₉¹H₈³⁷Cl¹⁹F¹⁶O₂ | 204.0167 | 32.0 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of ions by analyzing their fragmentation patterns. fiveable.meunt.edu In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. unt.edunih.gov

The analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure, confirming the connectivity of its different parts. For this compound, characteristic fragmentation would likely involve the cleavage of the dioxolane ring and the loss of small neutral molecules.

Table 4: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 202 | 159 | C₂H₃O | [3-Chloro-4-fluorobenzaldehyde]⁺˙ |

| 202 | 143 | C₂H₃O₂ | [3-Chloro-4-fluorophenyl]⁺ |

| 202 | 131 | C₃H₅O₂ | [C₆H₃ClF]⁺ |

This detailed fragmentation data serves as conclusive evidence for the proposed structure, complementing the information obtained from NMR spectroscopy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. wikipedia.orglibretexts.org The techniques are complementary: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecular dipole moment. youtube.com Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. wikipedia.org

Detailed Band Assignment and Interpretation

A detailed analysis of the IR and Raman spectra of this compound would involve assigning observed vibrational bands to specific molecular motions. While an experimental spectrum is not available, a predictive assignment can be made based on established group frequency ranges for the constituent functional groups. researchgate.netspectroscopyonline.com

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100–3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the dioxolane ring are expected in the 3000–2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are characteristic of the phenyl ring vibrations and typically appear between 1620 cm⁻¹ and 1400 cm⁻¹. spectroscopyonline.com

C-O-C Stretching: The 1,3-dioxolane ring is characterized by strong absorptions in the IR spectrum due to symmetric and asymmetric C-O-C stretching vibrations, typically found in the 1200–1000 cm⁻¹ region. researchgate.net

C-F and C-Cl Stretching: The carbon-halogen stretching vibrations are expected in the fingerprint region. The C-F stretch typically gives a strong band between 1250 cm⁻¹ and 1000 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, generally between 800 cm⁻¹ and 600 cm⁻¹. researchgate.net

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900–675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds. The exact position is highly diagnostic of the substitution pattern on the benzene (B151609) ring. acs.org

Table 2: Predicted Vibrational Band Assignments for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected IR Intensity | Expected Raman Intensity |

| 3100–3000 | Aromatic C-H Stretch | Medium | Medium |

| 3000–2850 | Aliphatic C-H Stretch (Dioxolane) | Medium | Medium |

| 1620–1400 | Aromatic C=C Ring Stretch | Medium-Strong | Strong |

| ~1250–1000 | C-F Stretch | Strong | Weak |

| 1200–1000 | C-O-C Asymmetric & Symmetric Stretch (Dioxolane) | Strong | Medium-Weak |

| 900–675 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

| 800–600 | C-Cl Stretch | Medium-Strong | Medium |

In-situ Spectroscopy for Reaction Monitoring Research

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions without the need for sample extraction. mt.comnih.gov An attenuated total reflectance (ATR) probe can be inserted directly into a reaction vessel to continuously collect spectra, providing data on the concentration of reactants, intermediates, and products as the reaction progresses. azom.com

The synthesis of this compound is typically achieved via the acid-catalyzed acetalization of 3-chloro-4-fluorobenzaldehyde (B1582058) with ethylene (B1197577) glycol. prepchem.comorganic-chemistry.org In-situ FTIR would be an ideal method to monitor this process. The reaction could be tracked by monitoring two key spectral regions:

Disappearance of Reactant: The consumption of 3-chloro-4-fluorobenzaldehyde would be observed by the decrease in the intensity of its characteristic aldehyde carbonyl (C=O) stretching band, which appears around 1700 cm⁻¹. acs.org

Appearance of Product: The formation of the this compound product would be tracked by the increase in the intensity of the strong C-O-C stretching bands characteristic of the dioxolane ring (ca. 1200–1000 cm⁻¹). azom.com

By plotting the intensity of these key peaks over time, detailed kinetic profiles can be generated. This information is critical for understanding the reaction mechanism, identifying potential intermediates, and optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and efficiency. youtube.com

Theoretical and Computational Studies on 2 3 Chloro 4 Fluorophenyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. Methods like DFT, particularly with functionals such as B3LYP, are commonly used to model the behavior of organic molecules like 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane. researchgate.netnih.gov

The electronic structure of this compound is characterized by the interplay between the π-conjugated system of the substituted phenyl ring and the saturated 1,3-dioxolane (B20135) moiety. The chlorine and fluorine atoms act as electron-withdrawing groups due to their high electronegativity, influencing the electron density distribution across the aromatic ring. This inductive effect modifies the charge distribution and bond polarities.

A Natural Bond Orbital (NBO) analysis would typically reveal strong σ-bonds forming the backbone of the molecule. The C-Cl and C-F bonds are highly polarized towards the halogen atoms. The oxygen atoms in the dioxolane ring possess lone pairs that can participate in hyperconjugative interactions. researchgate.net Bonding within the phenyl ring is characterized by delocalized π-orbitals, which are perturbed by the halogen substituents. nih.gov These substituents can also engage in halogen bonding, a type of non-covalent interaction that can influence intermolecular associations. nih.gov

Molecular Orbital (MO) theory describes the electronic structure in terms of delocalized orbitals spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic properties. stuba.sk

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 3-chloro-4-fluorophenyl ring, which acts as the primary π-donor system. worktribe.com The LUMO, conversely, is also likely centered on the aromatic ring, specifically representing the π* anti-bonding orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. The electron-withdrawing nature of the halogens is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted 2-phenyl-1,3-dioxolane (B1584986). researchgate.net

Table 1: Predicted Frontier Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | 3-Chloro-4-fluorophenyl ring (π-system) |

| LUMO | -1.0 to -2.0 | 3-Chloro-4-fluorophenyl ring (π*-system) |

Note: These values are estimations based on typical DFT calculations for similar halogenated aromatic compounds and are presented for illustrative purposes.

Computational methods are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov For this compound, the aromatic protons are expected to appear in the δ 7.0-8.0 ppm range, with their exact shifts and coupling patterns determined by the chloro and fluoro substitution. libretexts.org The protons of the dioxolane ring would likely resonate between δ 4.0-5.5 ppm. The single proton at the C2 position (the acetal (B89532) proton) would be the most downfield-shifted proton of the dioxolane ring. In the ¹³C NMR spectrum, aromatic carbons are predicted to appear between δ 110-140 ppm, while the dioxolane carbons would be found further upfield. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 115 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-F | - | 155 - 165 (with C-F coupling) |

| Dioxolane CH (C2) | 5.0 - 5.5 | 95 - 105 |

Note: Predicted shifts are relative to TMS and are illustrative. Actual values depend on the specific computational level of theory and solvent effects.

IR Spectroscopy: Theoretical calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Key predicted frequencies for this molecule would include C-H stretching from the aromatic ring (~3030-3100 cm⁻¹), C-O stretching from the dioxolane ring (~1000-1200 cm⁻¹), and characteristic C-Cl (~700-800 cm⁻¹) and C-F (~1100-1250 cm⁻¹) stretching vibrations. libretexts.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies. A potential energy surface (PES) is a mathematical map that represents the energy of a molecule as a function of its geometry, with minima on the surface corresponding to stable conformers. arxiv.orgchemrxiv.org

The five-membered 1,3-dioxolane ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. The energy barrier between these conformations is typically low, making the ring highly flexible at room temperature.

The large 3-chloro-4-fluorophenyl substituent at the C2 position significantly influences the ring's conformational preference. researchgate.net Steric hindrance will favor a conformation where this bulky group occupies a pseudo-equatorial position to minimize unfavorable steric interactions with the ring atoms. The specific puckering (which atom is out of the plane in the envelope, or the degree of twist) will be a balance between minimizing steric strain from the substituent and relieving torsional strain within the ring itself. beilstein-journals.org

Stereoelectronic effects involve the influence of orbital interactions on the conformation and reactivity of a molecule. In the 1,3-dioxolane ring, an important interaction is hyperconjugation, which involves the donation of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. researchgate.net

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of this compound through theoretical and computational methods provides invaluable insights into its chemical behavior. These studies allow for the elucidation of reaction mechanisms and the rationalization of product distributions under various conditions.

Transition State Characterization and Reaction Barrier Calculations

The reactivity of the this compound is largely dictated by the energetic profiles of its potential reaction pathways. A key aspect of understanding these pathways is the characterization of transition states and the calculation of reaction barriers. While specific transition state calculations for reactions involving this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies on structurally related substituted benzaldehydes. nih.govresearchgate.net